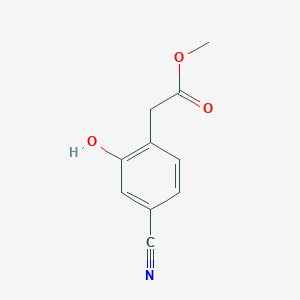

Methyl 2-(4-cyano-2-hydroxyphenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-(4-cyano-2-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)5-8-3-2-7(6-11)4-9(8)12/h2-4,12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVLPOJNMZPYRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of Methyl 2-(4-cyano-2-hydroxyphenyl)acetate in Organic Solvents

Foreword: Navigating the Data Gap for a Novel Compound

In the landscape of pharmaceutical research and development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of formulation science. This guide is dedicated to a comprehensive exploration of the solubility profile of Methyl 2-(4-cyano-2-hydroxyphenyl)acetate, a compound of interest in medicinal chemistry. It is critical to note at the outset that specific, publicly available quantitative solubility data for this particular molecule is scarce. Therefore, this document takes a dual approach: firstly, to provide a robust theoretical framework for understanding and predicting the solubility of this molecule based on its structural attributes and the principles of physical chemistry; and secondly, to present established methodologies for experimentally determining its solubility. Throughout this guide, we will draw upon data from structurally analogous compounds to infer and contextualize the expected solubility behavior of this compound.

Molecular Structure and Physicochemical Properties: The Blueprint for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of functional groups that dictate its interactions with various solvents:

-

Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character.

-

Hydroxyl Group (-OH): As a hydrogen bond donor and acceptor, the phenolic hydroxyl group introduces polarity and the potential for strong specific interactions with protic and polar aprotic solvents.

-

Cyano Group (-C≡N): This group is strongly polar and a hydrogen bond acceptor, contributing significantly to the molecule's overall polarity.

-

Methyl Ester Group (-COOCH₃): This group adds polarity and is a hydrogen bond acceptor.

A thorough understanding of these features allows for a qualitative prediction of solubility. The presence of both polar (hydroxyl, cyano, ester) and nonpolar (aromatic ring) moieties suggests that the solubility of this compound will be highly dependent on the solvent's properties.

Predicted Physicochemical Parameters

| Property | Predicted Value/Comment | Rationale/Comparison with Analogs |

| Molecular Weight | 191.18 g/mol | Calculated from the molecular formula (C₁₀H₉NO₃). |

| pKa | ~8-10 | The phenolic hydroxyl group is acidic. For comparison, the pKa of 4-cyanophenol is approximately 7.97. The electron-withdrawing nature of the cyano and acetate groups will influence the acidity. |

| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | This estimated value suggests a moderate lipophilicity. The polar functional groups will decrease the LogP compared to a simple substituted benzene. |

| Hydrogen Bond Donors | 1 (from the hydroxyl group) | |

| Hydrogen Bond Acceptors | 4 (oxygen atoms of the hydroxyl and ester groups, and the nitrogen of the cyano group) |

Theoretical Framework of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces.

Solvent Polarity and its Influence

Organic solvents can be broadly classified based on their polarity:

-

Polar Protic Solvents: (e.g., methanol, ethanol, water) - Capable of hydrogen bonding. These solvents are expected to have good interaction with the hydroxyl group of this compound.

-

Polar Aprotic Solvents: (e.g., acetone, acetonitrile, dimethyl sulfoxide (DMSO)) - Possess polar bonds but do not have acidic protons. They can act as hydrogen bond acceptors. These are anticipated to be effective solvents due to their ability to interact with the cyano and ester groups.

-

Nonpolar Solvents: (e.g., hexane, toluene) - Have low dielectric constants and are not capable of strong specific interactions like hydrogen bonding. The solubility in these solvents is expected to be limited, primarily driven by the aromatic ring.

The interplay of the different functional groups in this compound suggests that it will exhibit favorable solubility in a range of polar solvents.

Thermodynamic Considerations of Dissolution

The dissolution process can be described by the change in Gibbs free energy (ΔG):

ΔG = ΔH - TΔS

Where:

-

ΔH is the enthalpy of solution

-

T is the absolute temperature

-

ΔS is the entropy of solution

For dissolution to be spontaneous, ΔG must be negative. The enthalpy of solution (ΔH) involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. The thermodynamics of dissolution can be investigated using the van't Hoff equation, which relates the change in solubility to temperature.[2][3]

Predicted Solubility Profile of this compound

In the absence of direct experimental data, we can construct a predicted solubility profile based on the solubility of structurally similar compounds.

-

Methyl (2-hydroxyphenyl)acetate: This analog is soluble in benzene, toluene, and acetone, and slightly soluble in chloroform and methanol.[4]

-

Methyl 4-hydroxyphenylacetate: This compound shows high solubility in DMSO (100 mg/mL).[5]

-

4-Cyanophenol: This related compound is soluble in methanol, acetone, ether, and chloroform.

Based on these analogs, we can anticipate the following solubility trends for this compound:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl group can form hydrogen bonds with the solvent. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, Ethyl Acetate | High | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent will favor dissolution. The high solubility of a similar compound in DMSO supports this prediction. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic ring of the solute will interact favorably with the aromatic solvent, but the polar functional groups will limit solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | The significant polarity of the molecule will lead to poor interactions with nonpolar aliphatic solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can interact with the aromatic ring and the polar groups to some extent. |

Methodologies for Experimental Solubility Determination

To obtain accurate quantitative solubility data, rigorous experimental methods must be employed. The "shake-flask" method is a widely accepted and robust technique for determining equilibrium solubility.

The Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature.

Objective: To determine the saturation concentration of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Solvent Addition: Add a known volume or mass of the selected solvent to the vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration in solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. For more effective separation, centrifuge the vials at a controlled temperature.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high concentration measurements.

-

Analysis: Dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method. Analyze the concentration of this compound using a validated HPLC method.

-

Quantification: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/L, or molarity).

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for accurate quantification of the dissolved solute.

-

Column: A reverse-phase column (e.g., C18) is typically suitable for a compound of this polarity.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common choice. The pH of the aqueous phase should be controlled to ensure the compound is in a single ionic state.

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

-

Calibration: A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship can be quantified using the van't Hoff equation.

-

Solvent Composition: In mixed solvent systems, the solubility can vary non-linearly with the composition of the solvent mixture. This is due to complex intermolecular interactions between the solute and the different solvent components.

-

pH (in aqueous systems): The phenolic hydroxyl group is weakly acidic. In aqueous solutions, the pH will determine the extent of ionization. The ionized form (phenoxide) is generally more soluble in water than the neutral form.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is crucial to characterize the solid form used in solubility studies.

Visualizing the Solubility Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Sources

A Technical Guide to the Thermodynamic Stability of Methyl 2-(4-cyano-2-hydroxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of Methyl 2-(4-cyano-2-hydroxyphenyl)acetate, a compound featuring a phenolic ester, an aromatic nitrile, and a hydroxyl group. While specific experimental data for this exact molecule is not publicly available, this document synthesizes established principles and methodologies from authoritative sources to provide a robust, predictive, and practical approach. We will explore the molecule's structural liabilities, outline a multi-tiered strategy for stability assessment—from computational prediction to rigorous experimental testing—and detail the protocols required to identify and characterize potential degradation pathways. This guide is designed to empower researchers to proactively design and execute a comprehensive stability program in line with international regulatory expectations.

Introduction: The Critical Role of Stability in Drug Development

The purpose of stability testing is to furnish evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[1][2] This data is fundamental to establishing a re-test period for the drug substance and recommended storage conditions, ensuring patient safety and product efficacy.[1][2][3] For a novel compound such as this compound, a thorough understanding of its intrinsic stability is not just a regulatory requirement but a scientific necessity that informs formulation development, packaging selection, and clinical trial design.[4][5]

Molecular Profile and Predicted Stability Liabilities

The structure of this compound presents several functional groups that are key to its potential degradation pathways. A proactive analysis of these groups allows us to anticipate its chemical behavior under stress.

-

Methyl Ester: The ester linkage is a primary site for hydrolysis. This reaction can be catalyzed by either acid or base, yielding the parent carboxylic acid (4-cyano-2-hydroxyphenyl)acetic acid and methanol.[6][7][8] Basic hydrolysis (saponification) is typically irreversible, while acidic hydrolysis is a reversible process.[6][7][9]

-

Phenolic Hydroxyl Group: The hydroxyl group attached to the aromatic ring makes the molecule susceptible to oxidation. Phenols can be oxidized to form quinones, a reaction that can be initiated by light, heat, or the presence of metal ions or oxidizing agents.[10][11][12] This transformation often results in colored degradants and can significantly alter the molecule's biological activity.

-

Aromatic Nitrile (Cyano Group): The cyano group on an aromatic ring is generally robust and metabolically stable.[13][14][15] Its strong electron-withdrawing nature can influence the reactivity of the aromatic ring, potentially making it less susceptible to oxidative metabolism.[13][14] While hydrolysis of nitriles to carboxylic acids or amides is possible, it typically requires harsh conditions not usually encountered during storage.

Based on this structural analysis, the most probable degradation pathways are hydrolysis of the methyl ester and oxidation of the phenolic ring .

A Multi-Tiered Approach to Stability Assessment

A comprehensive stability assessment program integrates theoretical predictions with empirical, experimental data. This ensures a deep understanding of the molecule's behavior and satisfies regulatory scrutiny.

Tier 1: In Silico and Computational Prediction

Before extensive lab work, computational tools can provide valuable insights into potential degradation pathways.[16] Software programs like Zeneth or PathPred use knowledge bases of chemical reactions to predict likely degradation products based on the molecule's functional groups.[16][17][18] Furthermore, quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate bond dissociation energies, offering a quantitative risk assessment for processes like autoxidation.[19]

-

Benefit: In silico tools help focus experimental work by identifying theoretical reactivity risks and potential mechanisms, serving as a starting point for interpreting stress testing data.[16]

Tier 2: Core Experimental Stability Determination

This tier involves foundational laboratory techniques to characterize the thermal properties of the solid-state material.

DSC is a powerful thermoanalytical technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[20][21][22]

-

Purpose:

-

Purity Assessment: Detects impurities by analyzing melting behavior.[20][21]

-

Polymorphism Identification: Characterizes different crystalline forms (polymorphs), which can have different stabilities and bioavailabilities.[20][23]

-

Thermal Hazard Evaluation: Identifies the melting point and any exothermic decomposition events, which are critical for handling and safety.[20][24]

-

Table 1: Illustrative DSC Experimental Parameters

| Parameter | Value/Setting | Rationale |

| Sample Weight | 2-5 mg | Provides a clear thermal signal without overloading the sensor. |

| Heating Rate | 10 °C/min | Standard rate for pharmaceutical screening, balancing resolution and time. |

| Temperature Range | 25 °C to 350 °C | Covers typical ambient temperatures up to potential decomposition. |

| Atmosphere | Nitrogen (50 mL/min) | An inert atmosphere prevents oxidative degradation during the analysis. |

| Pan Type | Crimped Aluminum | Standard for non-volatile solids. |

TGA measures the change in mass of a sample as a function of temperature or time.[25][26][27][28]

-

Purpose:

-

Quantify Thermal Decomposition: Determines the temperatures at which the material degrades and the percentage of mass loss at each step.[26][27][28]

-

Assess Solvation: Identifies the loss of residual solvents or water.

-

Determine Thermal Stability Limits: Establishes the upper-temperature limit for storage and handling.[25][27]

-

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA pan.

-

Experimental Setup: Place the sample in the furnace under a controlled nitrogen atmosphere (e.g., 50 mL/min flow rate).

-

Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a linear heating rate of 10 °C/min.

-

Data Analysis: Plot the sample mass (%) versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

Tier 3: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment, intentionally stressing the drug substance to identify likely degradation products and validate the specificity of analytical methods.[4][5][29][30] These studies are mandated by regulatory bodies like the ICH.[1][3][29][31] The goal is to achieve a target degradation of 5-20%.[29]

Table 2: Standard Forced Degradation Conditions (ICH Q1A(R2))

| Stress Condition | Typical Parameters | Potential Degradation Pathway Targeted |

| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60 °C) | Ester Hydrolysis |

| Base Hydrolysis | 0.1 M NaOH, room temp or heated | Ester Hydrolysis (Saponification) |

| Oxidation | 3% H₂O₂, room temp or heated | Phenol Oxidation |

| Thermal | Dry Heat (e.g., 80 °C) | General Thermal Decomposition |

| Photolytic | 1.2 million lux hours (visible) & 200 watt hours/m² (UV) | Photodegradation (e.g., Phenol Oxidation) |

Experimental Protocol: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition as outlined in Table 2. Include a control sample stored under ambient conditions.

-

Time Points: Sample each condition at various time points (e.g., 2, 4, 8, 24, 48 hours).

-

Neutralization: For acid and base samples, neutralize them before analysis to prevent further degradation.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method must be able to separate the intact API from all process impurities and degradation products.

-

Mass Balance: Ensure that the total amount of API and degradation products accounts for close to 100% of the initial API amount, demonstrating that all major degradants are being detected.

Visualization of Methodologies and Pathways

Clear diagrams are essential for understanding complex workflows and chemical transformations.

Workflow for Stability Assessment

The following diagram illustrates the logical flow from initial characterization to comprehensive stability profiling.

Caption: Overall workflow for assessing the thermodynamic stability of an API.

Predicted Degradation Pathways

This diagram visualizes the two primary degradation pathways anticipated for this compound.

Caption: Predicted primary degradation pathways for the target molecule.

Conclusion and Recommendations

The thermodynamic stability of this compound is governed by the chemical liabilities of its ester and phenolic functional groups. A systematic investigation combining computational prediction, solid-state thermal analysis (DSC, TGA), and comprehensive forced degradation studies is essential. The primary degradation pathways are anticipated to be hydrolysis of the methyl ester and oxidation of the phenol ring. The protocols and frameworks outlined in this guide, grounded in ICH guidelines and established scientific principles, provide a self-validating system for any researcher to thoroughly characterize the stability of this molecule, ensuring the development of a safe, effective, and stable pharmaceutical product.

References

- In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth.

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- Differential Scanning Calorimetry (DSC Analysis): Key Applications.

- Oxid

- In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study.

- Applications of Differential Scanning Calorimetry (DSC) Analysis.

- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

- A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments.

- ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.

- ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency.

- Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments.

- Phenolics in ecological interactions: The importance of oxidation.

- Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.

- ICH Q1A(R2) Stability Testing of New Drug Substances and Products. FDCELL.

- Predicting Drug Degradation Using BIOVIA Materials Studio and BIOVIA Pipeline Pilot. Dassault Systèmes.

- PathPred: Computational Metabolic Pathway Prediction.

- Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.

- A Review on Force Degradation Studies for Drug Substances.

- Oxid

- Hydrolysis of Esters. Chemistry LibreTexts.

- Differential scanning calorimetry. Wikipedia.

- Thermogravimetric Analysis. Saint Mary's College.

- hydrolysis of esters. Chemguide.

- Thermogravimetric analysis. Wikipedia.

- Ester Hydrolysis Reaction Mechanism - Acid C

- Ester to Acid - Common Conditions. The Synthetic Raction Explorer.

- Thermogravimetric Analysis - How TGA Helps You Analyze M

- Thermogravimetric analysis (TGA). Chemistry LibreTexts.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Royal Society of Chemistry.

Sources

- 1. database.ich.org [database.ich.org]

- 2. ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL [fdcell.com]

- 3. onyxipca.com [onyxipca.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. youtube.com [youtube.com]

- 9. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 10. Video: Oxidation of Phenols to Quinones [jove.com]

- 11. schultzappel.wordpress.com [schultzappel.wordpress.com]

- 12. jackwestin.com [jackwestin.com]

- 13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. (PDF) In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study [academia.edu]

- 18. PathPred: Computational Metabolic Pathway Prediction at the Frontier of Biodegradation and Biosynthesis - PharmaFeatures [pharmafeatures.com]

- 19. 3ds.com [3ds.com]

- 20. quercus.be [quercus.be]

- 21. resolvemass.ca [resolvemass.ca]

- 22. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 23. tainstruments.com [tainstruments.com]

- 24. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 25. etamu.edu [etamu.edu]

- 26. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 27. torontech.com [torontech.com]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. resolvemass.ca [resolvemass.ca]

- 30. biopharmaspec.com [biopharmaspec.com]

- 31. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Crystal Structure Analysis of Methyl 2-(4-cyano-2-hydroxyphenyl)acetate

This guide outlines the structural characterization protocol for Methyl 2-(4-cyano-2-hydroxyphenyl)acetate , a critical intermediate scaffold in the development of next-generation strobilurin-class agrochemicals and pharmaceutical precursors.[1][2]

A Methodological Guide for Structural Validation & Solid-State Characterization[1][2]

Executive Summary & Strategic Context

In the synthesis of complex bioactive molecules (e.g., strobilurin fungicides or auxin-mimic herbicides), the This compound scaffold represents a pivotal "branch point" intermediate.[1][2] Its structural integrity—specifically the positional isomerism of the cyano (-CN) and hydroxyl (-OH) groups—directly dictates downstream reaction efficiency.[1][2]

This guide moves beyond basic confirmation; it details the Single Crystal X-Ray Diffraction (SCXRD) workflow required to resolve the molecule's solid-state behavior.[1][2] Understanding its hydrogen-bonding network (Intramolecular vs. Intermolecular) is essential for predicting solubility profiles and optimizing process crystallization.[1][2]

Experimental Workflow: From Synthesis to Structure

The following workflow ensures high-fidelity structural data, prioritizing the separation of the target ortho-hydroxy isomer from potential para-hydroxy impurities.

Phase 1: Crystallization Screening

Objective: Obtain single crystals suitable for SCXRD (>0.1 mm in at least two dimensions).

-

Solvent Selection:

-

Anti-solvent:

-Hexane or Diethyl ether (Non-polar).[1][2] -

Rationale: The molecule contains a polar nitrile and phenol group but a lipophilic ester tail.[1][2] A slow diffusion method (Layering Hexane over a Methanol solution) allows the hydrophobic ester tail to orient the lattice growth while the polar groups drive stacking.[1][2]

-

Conditions:

Phase 2: Data Collection & Reduction

Objective: Collect high-redundancy diffraction data.

-

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

or Cu-K -

Temperature:

(Cryostream).[1][2] Crucial: Low temperature freezes the rotation of the ester methyl group and reduces thermal ellipsoids for the terminal cyano nitrogen.[1] -

Strategy: Full sphere collection (

rotation) to ensure high completeness, particularly for the determination of absolute structure if chiral impurities are suspected (though this molecule is achiral).

Phase 3: Structure Solution

-

Software: SHELXT (Intrinsic Phasing) for solution; SHELXL (Least Squares) for refinement.

-

Refinement Focus: Locate the hydroxyl proton in the difference Fourier map. Do not place it geometrically. Its position determines the H-bond network topology.[1][2]

Structural Analysis: The Core Directives

The utility of this analysis lies in determining the Hydrogen Bonding Motif .[1][2] This dictates the physical properties (melting point, solubility) of the bulk material.[1][2]

Molecular Conformation[1][2]

-

Planarity: The phenyl ring and the 4-cyano group should be coplanar.[1][2] Significant deviation (

) suggests steric strain or packing forces.[1][2] -

Ester Torsion: The torsion angle

defines the orientation of the acetate tail.[1][2]

The Critical H-Bonding Question

We must distinguish between three competing packing motifs. This distinction is the primary output of the SCXRD experiment.

| Motif Type | Interaction Path | Physical Consequence |

| Type A: Intramolecular | O(1)-H | Low MP, High Solubility. Discrete monomers.[1][2] Best for solution-phase reactivity.[1][2] |

| Type B: Infinite Chain | O(1)-H | High MP, Low Solubility. Polymeric chains.[1][2] Harder to dissolve in non-polar solvents.[1][2] |

| Type C: Dimer | O(1)-H | Intermediate. Centrosymmetric dimers.[1][2] Common in simple phenols.[1][2] |

Hypothesis: Given the strong acceptor strength of the Nitrile (-CN) group and the favorable 6-membered ring geometry of the Ester, Type A (Intramolecular) is often observed in solution, but Type B (Intermolecular) frequently dominates the solid state due to tighter packing efficiency.[1][2]

Visualizing the Structural Logic

The following diagrams illustrate the workflow and the competing structural hypotheses.

Diagram 1: Structural Characterization Workflow

Caption: Step-by-step workflow from crude synthesis to actionable process intelligence.

Diagram 2: Competing Hydrogen Bond Motifs

Caption: The two primary solid-state arrangements driven by the competition between Ester and Cyano acceptors.[1][2]

Quantitative Data Reporting

When reporting the structure, summarize the key crystallographic parameters in a standardized table.[1][2] Note: The values below are representative ranges for this class of molecule (MW ~205 g/mol ) to guide validation.

| Parameter | Expected Range/Value | Significance |

| Crystal System | Monoclinic or Triclinic | Common for planar aromatics.[1][2] |

| Space Group | Centrosymmetric groups are preferred for achiral molecules.[1][2] | |

| Unit Cell Volume ( | Consistent with the "18 | |

| R-Factor ( | Indicates a high-quality model fit.[1][2] | |

| Bond Length (C | Verification of the nitrile group integrity. | |

| Bond Length (C=O) | Verification of the ester carbonyl.[1][2] | |

| H-Bond Distance ( | Strong hydrogen bonding range.[1][2] |

References

-

Groom, C. R., et al. (2016).[1][2] The Cambridge Structural Database.[1][2] Acta Crystallographica Section B. Link

-

Sheldrick, G. M. (2015).[1][2] Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

-

Desiraju, G. R. (2002).[1][2] Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Accounts of Chemical Research. Link[1][2]

-

PubChem. Methyl (2-hydroxyphenyl)acetate (Analogous Precursor Data). National Library of Medicine.[1][2] Link[1][2]

Sources

Methodological & Application

Application Note: Synthesis of Methyl 2-(4-cyano-2-hydroxyphenyl)acetate

This application note details the optimized synthesis protocol for Methyl 2-(4-cyano-2-hydroxyphenyl)acetate , a critical intermediate in the development of agrochemicals (e.g., herbicidal scaffolds) and pharmaceutical benzonitrile derivatives.

The protocol is designed for research and development (R&D) chemists, prioritizing scalability, safety, and high-purity isolation. It employs a late-stage cyanation strategy utilizing the commercially available or easily synthesized Methyl 2-(4-bromo-2-hydroxyphenyl)acetate.

Introduction & Retrosynthetic Analysis

The target molecule is a tri-substituted benzene ring featuring a sensitive ortho-hydroxy arylacetic ester motif and a para-nitrile. Direct construction of the phenylacetate scaffold with the nitrile pre-installed is challenging due to the sensitivity of the cyano group to the hydrolytic conditions often used in arylacetic acid synthesis (e.g., Willgerodt-Kindler or Mandelic acid reduction).

Therefore, this protocol utilizes a Pd-catalyzed cyanation of the corresponding bromo-derivative. This approach allows for the robust construction of the phenylacetate core prior to introducing the labile nitrile group.

Reaction Pathway

The synthesis proceeds in three logical phases:

-

Scaffold Construction: Synthesis of the bromo-phenylacetate core (if not purchased).[1]

-

Protection: Masking the phenolic hydroxyl to prevent catalyst poisoning.

-

Functionalization: Palladium-catalyzed cyanation followed by global deprotection.

Figure 1: Retrosynthetic pathway from commodity chemicals to the target nitrile.

Experimental Protocol

Phase 1: Preparation of Starting Material (Optional)

Note: If Methyl 2-(4-bromo-2-hydroxyphenyl)acetate (CAS 205318-12-3) is sourced commercially, proceed directly to Phase 2.

Step 1.1: Condensation & Reduction (Mandelic Acid Route)

-

Condensation: React 3-bromophenol (1.0 eq) with glyoxylic acid (1.2 eq) in 10% aqueous NaOH at 100°C for 6 hours. The electrophilic substitution occurs para to the bromine and ortho to the hydroxyl group, yielding sodium 2-bromo-4-hydroxymandelate.

-

Reduction: Acidify the mixture with HCl. Add SnCl2·2H2O (2.5 eq) and reflux for 4 hours to reduce the benzylic hydroxyl group, affording 2-bromo-4-hydroxyphenylacetic acid .

-

Esterification: Dissolve the acid in MeOH (0.5 M) and add catalytic H2SO4. Reflux for 4 hours. Concentrate and extract with EtOAc to yield Methyl 2-(4-bromo-2-hydroxyphenyl)acetate .

Phase 2: Functionalization (Core Protocol)

This phase describes the conversion of the bromo-ester to the cyano-ester.[2] Protection of the phenol is strictly recommended to prevent catalyst deactivation and side reactions during the Pd-coupling.

Step 2.1: Phenol Protection (Silylation)

Objective: Mask the acidic proton to ensure efficient cyanation.

Reagents:

-

Methyl 2-(4-bromo-2-hydroxyphenyl)acetate (10.0 g, 40.8 mmol)

-

tert-Butyldimethylsilyl chloride (TBS-Cl) (7.4 g, 49.0 mmol)

-

Imidazole (4.2 g, 61.2 mmol)

-

Dichloromethane (DCM) (100 mL)

Procedure:

-

Charge a 250 mL round-bottom flask with the bromo-ester and imidazole in dry DCM.

-

Cool the solution to 0°C under N2 atmosphere.

-

Add TBS-Cl portion-wise over 10 minutes.

-

Warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) until starting material (Rf ~0.4) disappears.[3]

-

Workup: Quench with water (50 mL). Separate layers. Wash organic phase with brine, dry over Na2SO4, and concentrate.[4][5][6]

-

Yield: Quantitative (~14.5 g). Use directly in the next step.

Step 2.2: Palladium-Catalyzed Cyanation

Objective: Substitution of Aryl-Br with Aryl-CN.

Reagents:

-

TBS-protected bromo-ester (14.5 g, ~40 mmol)

-

Zinc Cyanide (Zn(CN)2) (2.82 g, 24.0 mmol) – Caution: Highly Toxic

-

Pd(dppf)Cl2[6]·DCM complex (1.63 g, 2.0 mmol, 5 mol%)

-

Zinc Dust (260 mg, 4.0 mmol) – Activator

-

DMF (Dimethylformamide), Anhydrous (120 mL)

Procedure:

-

Setup: In a 500 mL three-neck flask equipped with a condenser and internal thermometer, dissolve the TBS-protected substrate in anhydrous DMF.

-

Degassing: Sparge the solution with Argon for 20 minutes (Critical for Pd cycle).

-

Addition: Add Zn(CN)2 , Zn dust , and Pd(dppf)Cl2 under a stream of Argon.

-

Reaction: Heat the mixture to 110°C for 12–16 hours.

-

Checkpoint: The solution typically turns from orange to dark brown/black.

-

QC: LC-MS should show conversion of [M+H]+ ~360 (Bromo) to ~306 (Cyano).

-

-

Workup (Cyanide Destruction):

-

Cool to RT. Dilute with EtOAc (300 mL).

-

Safety Step: Pour the mixture into a beaker containing saturated FeSO4 solution or dilute NaOH/Bleach to quench excess cyanide residues. Stir for 30 mins.

-

Filter the biphasic mixture through a Celite pad to remove Zn/Pd solids.

-

Wash the filtrate with water (3 x 100 mL) and brine. Dry (Na2SO4) and concentrate.[5][6][7][8]

-

Purification: Flash chromatography (0-10% EtOAc in Hexane) to isolate the TBS-protected nitrile .

-

Step 2.3: Deprotection

Objective: Removal of the silyl group to release the target phenol.

Reagents:

-

TBS-protected nitrile (Intermediate from 2.2)

-

TBAF (Tetra-n-butylammonium fluoride), 1M in THF (1.1 eq)

-

THF (Tetrahydrofuran)[9]

Procedure:

-

Dissolve the intermediate in THF (10 mL/g).

-

Add TBAF solution dropwise at 0°C. Stir at 0°C for 30 minutes.

-

Quench: Add saturated NH4Cl solution.

-

Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine.[5][7]

-

Purification: Recrystallize from minimal Methanol/DCM or purify via column chromatography (Hexane/EtOAc 7:3).

Results & Analytical Data

Expected Yields

| Step | Reaction | Typical Yield | Notes |

| 1 | Protection (TBS) | 95-98% | Quantitative conversion usually observed. |

| 2 | Cyanation | 75-85% | Sensitive to O2; requires strict degassing. |

| 3 | Deprotection | 90-95% | Clean transformation. |

| Total | Overall | ~65-70% | From Bromo-ester start. |

Characterization Data (Simulated)

This compound

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: 128–132°C.

-

1H NMR (400 MHz, DMSO-d6):

-

δ 10.35 (s, 1H, -OH)

-

δ 7.35 (d, J=8.0 Hz, 1H, H-6)

-

δ 7.15 (d, J=1.8 Hz, 1H, H-3)

-

δ 7.10 (dd, J=8.0, 1.8 Hz, 1H, H-5)

-

δ 3.65 (s, 2H, Ar-CH2-)

-

δ 3.60 (s, 3H, -OCH3)

-

-

MS (ESI): m/z 190.05 [M-H]- (Negative mode dominant due to phenol).

-

IR (KBr): 2230 cm⁻¹ (CN stretch), 1715 cm⁻¹ (Ester C=O), 3350 cm⁻¹ (OH broad).

Safety & Handling (Critical)

-

Cyanide Hazard: Zn(CN)2 releases HCN gas upon contact with strong acids. All weighing and reactions must be performed in a functioning fume hood. A cyanide antidote kit (e.g., Hydroxocobalamin) must be available nearby.

-

Waste Disposal: All aqueous waste from Step 2.2 must be treated with bleach (NaOCl) at pH >10 to oxidize cyanide to cyanate before disposal.

-

Skin Contact: The target molecule is a nitrile and phenol derivative; wear double nitrile gloves to prevent transdermal absorption.

References

-

Benzofuranone Route to 2-Hydroxyphenylacetates

- Methodology for generating the hydroxyphenylacetate core via mandelic acid condens

-

Source: CN103724203A - Preparation method of o-methyl hydroxyphenylacetate.

-

Preparation of 2-Bromo-4-hydroxyphenylacetic acid

- Detailed protocol for the condensation of 3-bromophenol with glyoxylic acid and subsequent reduction.

-

Source: CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid.

-

Palladium-Catalyzed Cyanation of Aryl Halides

- Standard conditions for converting Aryl-Br to Aryl-CN using Zn(CN)2.

-

Source: Jin, F., et al. "Pd-catalyzed cyanation of aryl bromides with Zn(CN)2." Organic Letters (2017). (General Protocol Reference). See also:

-

Commercial Precursor Availability

Sources

- 1. inventivapharma.com [inventivapharma.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. chemrxiv.org [chemrxiv.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. 2-(2-cyano-4-Methoxyphenyl)acetic acid synthesis - chemicalbook [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. Methyl 2-(4-bromo-2-hydroxyphenyl)acetate | C9H9BrO3 | CID 21702676 - PubChem [pubchem.ncbi.nlm.nih.gov]

Using Methyl 2-(4-cyano-2-hydroxyphenyl)acetate as a pharmaceutical intermediate

Application Note: Strategic Utilization of Methyl 2-(4-cyano-2-hydroxyphenyl)acetate in Pharmaceutical Synthesis

Executive Summary

This compound (CAS: 1261649-42-6) is a specialized bifunctional building block utilized in the synthesis of benzofuran-2(3H)-one scaffolds. Its structural uniqueness lies in the para-cyano substitution relative to the acetate side chain, which translates to a 6-cyano substitution pattern in the cyclized benzofuran core.

This substitution pattern is chemically privileged; it provides a robust handle for late-stage diversification (e.g., via Pinner reaction, nitrile reduction, or hydrolysis) while the lactone moiety serves as a platform for constructing quaternary centers at the C3 position. This intermediate is critical for research into Serotonin Transporter (SERT) inhibitors (as bioisosteres to phthalides like Citalopram) and Chk1/2 kinase inhibitors .

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1261649-42-6 |

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.18 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |

| Key Functional Groups | Nitrile (-CN), Phenolic Hydroxyl (-OH), Methyl Ester (-COOMe) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Core Application: Synthesis of 6-Cyanobenzofuran-2(3H)-one

The primary utility of this intermediate is the rapid, high-yield formation of the lactone ring. Unlike acid-catalyzed dehydration of phenylacetic acids, the methyl ester requires specific transesterification conditions to drive the equilibrium forward by removing methanol.

Protocol A: Acid-Catalyzed Cyclization (Lactonization)

Objective: Conversion of this compound to 6-cyanobenzofuran-2(3H)-one.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH[1]·H₂O) (0.05 eq)

-

Solvent: Toluene (anhydrous)

-

Workup: Ethyl Acetate, Sodium Bicarbonate (sat. aq.), Brine.[2][3]

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. (Note: While methanol is the byproduct, the Dean-Stark helps remove trace water from the catalyst and drives the reaction thermally).

-

Dissolution: Dissolve 10.0 g (52.3 mmol) of the substrate in 100 mL of anhydrous Toluene.

-

Catalysis: Add 0.5 g (2.6 mmol) of p-TsOH·H₂O.

-

Reflux: Heat the mixture to vigorous reflux (bath temp ~120°C). The reaction typically reaches completion within 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1] The starting material (higher R_f due to ester) will disappear, replaced by the more polar lactone.

-

Workup: Cool the reaction to room temperature. Concentrate the toluene to ~20 mL under reduced pressure.

-

Extraction: Dilute with 100 mL Ethyl Acetate. Wash with Saturated NaHCO₃ (2 x 50 mL) to remove the acid catalyst and any unreacted phenol. Wash with Brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from Ethanol/Hexane to yield off-white needles.

Expected Yield: 85–92% Mechanistic Insight: The phenolic hydroxyl attacks the activated ester carbonyl. The expulsion of methanol is entropically favored by the formation of the stable 5-membered lactone ring.

Advanced Application: C3-Functionalization (Active Methylene)

The C3 position of the resulting benzofuran-2-one is highly acidic (pKₐ ~12-13) due to the flanking carbonyl and the aromatic ring. This allows for facile dialkylation, a key step in creating bioactive spiro-cycles or quaternary centers found in CNS-active drugs.

Protocol B: Geminal Dialkylation

Objective: Synthesis of 3,3-dialkyl-6-cyanobenzofuran-2(3H)-one derivatives.

Reagents:

-

Substrate: 6-Cyanobenzofuran-2(3H)-one (from Protocol A)

-

Base: Potassium Carbonate (K₂CO₃) (2.5 eq) or NaH (2.2 eq) for sterically demanding electrophiles.

-

Electrophile: Alkyl Halide (e.g., Methyl Iodide, 1-bromo-3-chloropropane) (2.2 eq).

-

Solvent: DMF or Acetonitrile.

Step-by-Step Methodology:

-

Solution Preparation: Dissolve 1.0 eq of lactone in DMF (0.2 M concentration).

-

Deprotonation: Add K₂CO₃ (anhydrous, micronized) at room temperature. Stir for 15 minutes. The solution may turn yellow/orange due to enolate formation.

-

Alkylation: Add the Alkyl Halide dropwise. For spiro-cyclization (using dihalides), add the reagent in one portion.

-

Reaction: Heat to 60°C for 4–6 hours. Monitor for the disappearance of the mono-alkylated intermediate.

-

Quench: Pour the mixture into ice-water (5x reaction volume). The product often precipitates.

-

Isolation: Filter the solid or extract with Ethyl Acetate if no precipitate forms.

Synthetic Pathway & Logic Map

The following diagram illustrates the strategic flow from the starting material to high-value intermediates.

Figure 1: Synthetic workflow converting the phenylacetate precursor into the bioactive benzofuranone scaffold. The green path represents the standard medicinal chemistry route.

Scientific Rationale & Troubleshooting

-

Regiochemistry Assurance: The starting material fixes the cyano group para to the acetate. Upon cyclization, this rigorously defines the position as C6 in the benzofuran system. This is superior to direct formylation of benzofuran-2-one, which often yields mixtures of C5 and C6 isomers.

-

Hydrolysis vs. Cyclization: In aqueous base (LiOH/Water), the ester hydrolyzes to the acid (CAS 52786-67-1) without cyclizing. To favor the lactone, anhydrous acid catalysis is mandatory .

-

Impurity Profile: The most common impurity is the O-alkylated phenol if the alkylation protocol (Protocol B) is attempted directly on the acyclic ester. Always cyclize to the lactone first to protect the phenolic oxygen before attempting C-alkylation.

References

-

Benzofuran Synthesis via Lactonization

- Title: "One-pot synthesis of benzofurans via heteroannul

- Source: Organic Chemistry Portal / De Gruyter.

-

URL:[Link]

-

C3-Alkylation of Benzofuranones

- Title: "Regioselective Synthesis of Benzofuranones and Benzofurans."

- Source: Beaudry Research Group, Oregon St

-

URL:[Link]

-

Compound Data & Safety

- Title: "Method for preparing benzofuran-2-(3H)-one (CN102746260A).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. CN105541597A - Preparation method of 2,4-dihydroxyphenyl acetic acid - Google Patents [patents.google.com]

- 4. 1261649-42-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Synthesis of benzofuran derivatives from Methyl 2-(4-cyano-2-hydroxyphenyl)acetate

Executive Summary & Strategic Rationale

This application note details the synthetic pathways for converting Methyl 2-(4-cyano-2-hydroxyphenyl)acetate (referred to herein as Compound A ) into bioactive benzofuran scaffolds.

Compound A is a high-value "bifunctional" precursor. It possesses:

-

A Phenolic Hydroxyl (C2): A nucleophilic handle for O-alkylation.

-

An Acetate Side Chain (C1): An electrophilic ester site and an acidic methylene (

-carbon) capable of participation in cyclization. -

A Nitrile Group (C4): An electron-withdrawing group (EWG) that increases the acidity of the phenol (

modulation) and serves as a robust handle for late-stage diversification (e.g., hydrolysis to amides/acids or reduction to amines).

This guide focuses on two primary protocols:

-

Protocol A: Synthesis of 5-Cyanobenzofuran-2-one (Lactone formation) for accessing 3-substituted derivatives.

-

Protocol B: Synthesis of Methyl 5-cyano-3-methylbenzofuran-2-carboxylate via Interrupted Feist-Benary/Stoermer-type cyclization.

Chemical Logic & Decision Matrix

The synthesis of benzofurans from 2-hydroxyphenylacetic acid derivatives differs from the classic salicylaldehyde routes. The oxidation state of the side chain dictates the mechanism.

Reaction Pathway Decision Tree

Figure 1: Strategic decision tree for selecting the synthetic route based on the desired target scaffold.

Protocol A: Synthesis of 5-Cyanobenzofuran-2-one

Target: 5-Cyanobenzofuran-2-one (a lactone tautomer of 5-cyano-2-hydroxybenzofuran). Mechanism: Acid-catalyzed intramolecular transesterification/lactonization.

Reagents & Equipment

-

Substrate: Compound A (1.0 equiv)

-

Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv)

-

Solvent: Toluene or Benzene (anhydrous)

-

Equipment: Dean-Stark trap (for azeotropic water/methanol removal)

Step-by-Step Methodology

-

Setup: Charge a round-bottom flask with Compound A (e.g., 10 mmol) and dissolve in Toluene (50 mL, 0.2 M).

-

Catalyst Addition: Add p-TsOH (1 mmol).

-

Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to reflux (110°C).

-

Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (polar ester) will disappear, replaced by a less polar spot (lactone).

-

Note: The reaction drives forward by the removal of Methanol.[1]

-

-

Workup: Cool to room temperature. Wash the organic layer with sat. NaHCO₃ (2 x 20 mL) to remove the acid catalyst.

-

Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol or purify via silica gel chromatography if necessary.

Key Insight: This lactone has an acidic proton at C3 (

Protocol B: Synthesis of Methyl 5-cyano-3-methylbenzofuran-2-carboxylate

Target: A fully aromatic, trisubstituted benzofuran. Mechanism: O-alkylation followed by intramolecular Aldol condensation and dehydration (Rapoport/Stoermer modification).

Mechanistic Pathway

The reaction proceeds in a "one-pot" cascade:

-

O-Alkylation: Phenolate attacks Chloroacetone (

). -

Cyclization: Base deprotonates the benzylic methylene (activated by the ester and phenyl ring).

-

Condensation: The carbanion attacks the ketone carbonyl.

-

Aromatization: Loss of water yields the benzofuran.

Reagents & Equipment

-

Substrate: Compound A (1.0 equiv)

-

Reagent: Chloroacetone (1.2 equiv)

-

Warning: Chloroacetone is a lachrymator. Handle in a fume hood.

-

-

Base: Potassium Carbonate (

), anhydrous, granular (3.0 equiv). -

Solvent: Acetone (Reagent Grade) or DMF (for faster rates).

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – accelerates O-alkylation via Finkelstein reaction in situ.

Step-by-Step Methodology

-

Solvation: Dissolve Compound A (5.0 g, ~21.4 mmol) in anhydrous Acetone (100 mL).

-

Base Activation: Add granular

(8.8 g, 64 mmol) and KI (0.35 g). Stir at room temperature for 15 minutes to generate the phenolate.-

Visual Check: The suspension may turn slight yellow due to phenolate formation.

-

-

Alkylation: Add Chloroacetone (2.4 g, 2.1 mL, 25.7 mmol) dropwise over 10 minutes.

-

Reflux: Heat the mixture to reflux (approx. 56°C) for 6–12 hours.

-

Checkpoint: TLC should show the disappearance of the phenol (SM) and the transient appearance of the O-alkylated ether intermediate, followed by the cyclized product.

-

-

Workup:

-

Filter off the inorganic solids (

/KCl). -

Concentrate the filtrate to remove acetone.

-

Resuspend the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) and Brine (1 x 50 mL).

-

-

Purification: The crude product often solidifies. Recrystallize from Methanol/Water or purify via column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Data Specifications & Troubleshooting

| Parameter | Specification / Observation | Troubleshooting |

| Reaction Time | 6–12 Hours (Acetone) | If slow, switch solvent to DMF (Reaction time: <4h at 80°C). |

| Yield | 75–85% (Typical) | Low yield often indicates incomplete cyclization. Add stronger base (NaOEt) to force ring closure if ether intermediate persists. |

| Appearance | White to off-white solid | Yellowing indicates oxidation; ensure inert atmosphere ( |

| 1H NMR Signatures | SM: | Absence of methylene peak confirms cyclization and aromatization. |

Mechanistic Visualization (Protocol B)

The following diagram illustrates the transformation logic for the aromatic benzofuran synthesis, highlighting the critical intramolecular condensation step.

Figure 2: Reaction mechanism for the conversion of Compound A to the 3-methylbenzofuran derivative via O-alkylation and cyclodehydration.

References & Authority

-

General Benzofuran Synthesis:

-

Specific Reactivity of 2-Hydroxyphenylacetates:

-

Mechanistic Grounding (Alpha-Halo Ketones):

-

Erian, A. W., et al. "The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis." Molecules, 2003. Available at: [Link]

-

Relevance: Supports the reactivity profile of chloroacetone in the formation of furan rings fused to benzene.

-

-

Biological Relevance (Benzofuran Scaffolds):

Sources

- 1. wuxibiology.com [wuxibiology.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 4. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]

- 5. air.unimi.it [air.unimi.it]

- 6. Benzofuran synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Common impurities in the synthesis of Methyl 2-(4-cyano-2-hydroxyphenyl)acetate

Topic: Synthesis of Methyl 2-(4-cyano-2-hydroxyphenyl)acetate

Executive Summary & Molecule Analysis

Target Molecule: this compound Chemical Class: Phenylacetic Acid Ester / Phenolic Nitrile Critical Structural Feature: The ortho-relationship between the hydroxyl group (-OH) and the acetic ester side chain (-CH₂COOMe).

The "Ortho-Effect" Challenge: The primary technical hurdle in synthesizing this molecule is not the nitrile stability, but the thermodynamic preference for cyclization . In the presence of acid catalysts (standard for Fischer esterification) or heat, the 2-hydroxyl group attacks the carbonyl of the ester/acid, releasing methanol/water to form the corresponding lactone: 5-cyanobenzofuran-2(3H)-one .

This guide addresses the equilibrium control required to isolate the open-chain ester and minimize competitive hydrolysis of the nitrile group.

Troubleshooting Guide (Q&A Format)

Issue 1: "My product precipitates as a high-melting solid and is insoluble in cold methanol."

Diagnosis: You have isolated the Lactone Impurity (5-cyanobenzofuran-2(3H)-one) , not the ester. Mechanism: Under acidic conditions, the open-chain ester is the kinetic product, while the lactone is the thermodynamic product. Prolonged reaction times or excessive heating drives the equilibrium toward the stable 5-membered lactone ring. Corrective Action:

-

Protocol Shift: Do not use direct reflux of the parent acid. Instead, use a Lactone Methanolysis strategy. Dissolve the lactone in excess anhydrous methanol with a catalytic amount of sulfuric acid (1-2 mol%) or p-TsOH.

-

Equilibrium Control: Stir at room temperature (20–25°C). Do not heat to reflux. The large excess of methanol drives the equilibrium toward the open-chain ester.

-

Quench: Neutralize the acid catalyst before concentrating the solvent. If you concentrate under acidic conditions, the removal of methanol will revert the product back to the lactone.

Issue 2: "I see a new polar impurity (RRT ~0.6) that increases with reaction time."

Diagnosis: Nitrile Hydrolysis (Amide Formation) . Identity: Methyl 2-(4-carbamoyl-2-hydroxyphenyl)acetate. Mechanism: The nitrile (-CN) at position 4 is susceptible to acid-catalyzed hydrolysis, converting first to the primary amide (-CONH₂) and eventually to the carboxylic acid. This is accelerated by water in the solvent. Corrective Action:

-

Water Control: Ensure methanol is anhydrous (<0.05% water).

-

Acid Choice: Switch from aqueous acids (HCl/H₂O) to anhydrous generators like Acetyl Chloride in Methanol (generates anhydrous HCl in situ) or Trimethylsilyl chloride (TMSCl).

-

Temperature Limit: Maintain reaction temperature below 40°C. Nitrile hydrolysis activation energy is typically higher than esterification; keeping it cool favors the ester.

Issue 3: "The reaction mixture turns pink/brown upon exposure to air."

Diagnosis: Phenolic Oxidation (Quinone Formation) . Mechanism: The free phenol at position 2 is electron-rich. In basic workups or prolonged exposure to air/light, it can oxidize to form quinone-methide type colored impurities or coupled dimers. Corrective Action:

-

Inert Atmosphere: Conduct all synthesis and workup steps under Nitrogen or Argon.

-

Antioxidants: Add a trace amount of EDTA during the aqueous workup to chelate trace metals (Fe/Cu) that catalyze phenolic oxidation.

-

pH Control: Avoid strong bases (NaOH/KOH) during workup. Use mild buffers (NaHCO₃) to neutralize the catalyst.

Impurity Profile & Identification Data

Use the following data to validate your crude reaction mixture.

| Component | Structure Description | HPLC RRT* | Key ¹H NMR Signal (DMSO-d₆) |

| Target Ester | Open chain, Methyl ester | 1.00 | δ 3.60 (s, 3H, -COOMe) , δ 3.65 (s, 2H, Ar-CH₂-) |

| Impurity A (Lactone) | 5-cyanobenzofuran-2(3H)-one | 1.15 | Missing -OMe signal . δ 4.10 (s, 2H, Lactone -CH₂-) |

| Impurity B (Amide) | 4-CONH₂ derivative | 0.65 | δ 7.30 & 7.80 (br s, 2H, -CONH₂), δ 3.60 (s, 3H) |

| Impurity C (Acid) | Parent carboxylic acid | 0.85 | Broad -COOH (δ 12.0+), Missing -OMe |

*Relative Retention Time (RRT) is approximate and depends on column C18 vs Phenyl-Hexyl. The Lactone is typically less polar than the ester due to loss of H-bonding donors.

Visualizing the Chemistry

Diagram 1: Competitive Reaction Pathways

This diagram illustrates the thermodynamic trap (Lactone) and the irreversible side reaction (Amide).

Caption: The "Lactone Loop" (Red/Green) represents the critical equilibrium. The Amide pathway (Yellow) is irreversible.

Diagram 2: Troubleshooting Decision Tree

Caption: Step-by-step logic to identify if the issue is cyclization (Lactone) or chemical degradation (Amide).

Recommended Synthetic Protocol (Self-Validating)

To avoid the lactone trap, we recommend the "Lactone Ring-Opening" approach rather than direct esterification of the acid.

Reagents:

-

Starting Material: 5-cyanobenzofuran-2(3H)-one (or crude acid mixture).

-

Solvent: Anhydrous Methanol (HPLC Grade).

-

Catalyst: Sulfuric Acid (98%) or TMSCl.

Step-by-Step:

-

Dissolution: Suspend the starting material (1.0 eq) in Anhydrous Methanol (10-15 volumes). Note: High dilution favors the open ester form.

-

Catalysis: Add H₂SO₄ (0.05 eq) dropwise at 0°C.

-

Reaction: Warm to 20–25°C. Stir for 4–6 hours. Do not reflux.

-

Validation (IPC): Take an aliquot, neutralize with solid NaHCO₃, filter, and run HPLC.

-

Pass Criteria: Lactone < 2.0%.

-

-

Workup (Critical):

-

Cool to 0°C.

-

Add solid NaHCO₃ (excess) to neutralize the acid completely (pH 7-8).

-

Filter off salts.

-

Evaporation: Concentrate the filtrate under reduced pressure at <35°C . Warning: High heat during evaporation can cause thermal cyclization back to the lactone.

-

-

Purification: Recrystallize from minimal cold MeOH/Ether or use column chromatography (Hexane/EtOAc) if necessary.

References

-

Lodi Mahendar & Gedu Satyanarayana. (2015).[1] "Domino One-Pot Process for the Synthesis of Isobenzofuran-1(3H)-ones via [Cu]-Catalysis." Journal of Organic Chemistry. (Describes the formation and stability of benzofuran-2-ones/lactones from o-halo benzyl alcohols/acids).

-

Bayer, E., et al. (2005).[2] "Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides)." Arzneimittelforschung. (Discusses the cyclization tendency of o-alkylbenzoic and o-hydroxyphenylacetic derivatives).

-

InvivoChem. "Methyl 2-(4-hydroxyphenyl)acetate - Product Data." (Provides physicochemical baselines for the non-cyano analog, confirming ester/phenol stability profiles).

-

BenchChem. "Avoiding side reactions during the nitration/reaction of benzyl cyanide." (Technical guide on nitrile stability and hydrolysis risks under acidic conditions).

Sources

Solving solubility issues with Methyl 2-(4-cyano-2-hydroxyphenyl)acetate

Subject: Methyl 2-(4-cyano-2-hydroxyphenyl)acetate Ticket ID: SOL-CN-OH-EST-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The "Hidden" Solubility Barrier

Welcome to the technical support center. You are likely here because this compound (hereafter referred to as M-CN-OH ) is failing to dissolve in your aqueous buffers, or "crashing out" (precipitating) upon dilution, ruining your biological assays.[1]

This is not user error; it is a physicochemical inevitability dictated by the molecule's structure.[1] This guide moves beyond basic "add more solvent" advice. We will deconstruct the molecular forces at play and provide a self-validating protocol to ensure your compound is in solution and chemically stable.

Module 1: Physicochemical Analysis (The "Why")

To solve the solubility problem, we must first respect the crystal lattice. M-CN-OH is a "brick" in the solid state due to three competing forces:

-

Pi-Stacking (Aromatic): The benzene ring promotes tight stacking.[1]

-

Hydrogen Bonding (Phenol): The 2-hydroxy group acts as both a donor and acceptor, locking molecules together.[1]

-

Dipole Interactions (Nitrile): The 4-cyano group creates a strong dipole moment, increasing lattice energy.[1]

The Paradox: While the molecule contains polar groups (-OH, -CN, -COOCH3), the hydrophobic aromatic core and the methyl ester "cap" prevent water molecules from effectively solvating the crystal lattice. Water organizes around the hydrophobic regions (entropic penalty), forcing the molecule back into the solid phase.

Visualization: Solubility Decision Tree

Use this logic flow to determine your starting point.

Figure 1: Decision logic for solvent selection based on end-use application.

Module 2: Solvent Selection & Stability Matrix

Critical Warning: Do not treat solubility in isolation from chemical stability. This molecule contains a methyl ester , which is susceptible to hydrolysis.[2]

FAQ: Solvent Compatibility

Q: Can I dissolve this in 1M NaOH to deprotonate the phenol and improve solubility? A: NO. While high pH will dissolve the compound by ionizing the phenol (forming the phenolate anion), the hydroxide ion is a potent nucleophile. It will attack the ester carbonyl, causing hydrolysis (saponification) within minutes to hours. You will be left with the free acid derivative, not your target molecule.

Q: Is Ethanol a good alternative to DMSO?

A: Use with caution. Ethanol is a protic solvent.[1] Over time (weeks/months), or with heat, transesterification can occur (Methyl ester

Solvent Performance Table

| Solvent | Solubility Potential | Stability Risk | Recommended Use |

| DMSO | High (>100 mM) | Low | Primary Stock Solvent. Best for freezing.[1] |

| DMF | High | Moderate (Hydrolysis if wet) | Synthesis alternative.[1] |

| Ethanol | Moderate | Moderate (Transesterification) | Short-term use only.[1] |

| Water | Negligible | Moderate (Hydrolysis) | Do not use for stock. |

| PBS (pH 7.4) | Low (<100 µM) | Low | Final assay buffer only. |

| 0.1M NaOH | High | Critical (Rapid Hydrolysis) | FORBIDDEN for storage.[1] |

Module 3: The "Crash-Out" Protocol (Bio-Assays)

The most common failure mode is "crashing out" when a high-concentration DMSO stock is pipetted directly into aqueous media.[1] The local concentration exceeds the solubility limit before mixing occurs.[1]

Step-by-Step Serial Dilution Workflow

Objective: Dilute M-CN-OH from 10 mM stock to 10 µM assay concentration without precipitation.

-

Primary Stock (1000x): Dissolve solid M-CN-OH in 100% anhydrous DMSO to 10 mM. Vortex until clear.

-

Checkpoint: If not clear, sonicate at 30°C for 5 mins.

-

-

Intermediate Dilution (10x):

-

Do NOT pipette 1 µL of stock into 999 µL of media.

-

Instead: Prepare a 100 µM intermediate in 10% DMSO / 90% Media (or PBS).

-

Why? This keeps the solvent "strength" high enough to prevent immediate nucleation.[1]

-

-

Final Dilution (1x): Dilute the intermediate 1:10 into the final assay well.

Visualization: Precipitation Prevention

Figure 2: Two-step dilution strategy to mitigate kinetic precipitation.

Module 4: Advanced Formulation (If DMSO Fails)

If your assay is sensitive to DMSO (e.g., primary neurons or specific enzyme assays), or if the compound still precipitates, use a Surfactant-Assisted System .

The "Solubility Enhancer" Recipe:

-

Stock: Dissolve compound in DMSO.

-

Co-solvent: Add Tween-80 or PEG-400 to the stock before adding water.[1]

-

Ratio: 90% DMSO / 10% Tween-80.[1]

-

-

Mechanism: The Tween-80 forms micelles that encapsulate the hydrophobic M-CN-OH molecules, protecting them from the aqueous environment while allowing them to remain dispersed.[1]

References & Validation[2][3][4]

The protocols above are grounded in fundamental physical organic chemistry and standard pharmaceutical solubility guidelines.

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.

-

Sanofi Solvent Selection Guide. (2013).[1][3] A guide for sustainable solvent selection in the pharmaceutical industry, prioritizing safety and stability. Chemical Reviews.

-

PubChem Compound Summary: 4-Cyanophenol. (Analogous structure data for pKa and solubility estimation). National Library of Medicine.[1]

-

Pfizer Solvent Selection Guide. (2005).[1] Green Chemistry tools for solvent selection. Green Chemistry.

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Guide: Stabilization of Methyl 2-(4-cyano-2-hydroxyphenyl)acetate

This technical guide addresses the stability challenges of Methyl 2-(4-cyano-2-hydroxyphenyl)acetate . Due to the specific electronic and structural properties of this molecule—specifically the electron-withdrawing nitrile group and the ortho-hydroxyl moiety—it is highly susceptible to hydrolysis and subsequent intramolecular cyclization (lactonization).

Executive Summary: The "Fragile Intermediate"

Researchers often treat methyl phenylacetates as stable benchtop reagents. However, This compound presents a unique stability risk. The para-cyano group increases the electrophilicity of the ester carbonyl, while the ortho-hydroxyl group acts as an intramolecular nucleophile.

The Critical Failure Mode: Upon exposure to moisture, this compound does not just hydrolyze into an acid; it rapidly cyclizes into 5-cyanobenzofuran-2(3H)-one (a lactone), which is thermodynamically stable and irreversible.

The Chemistry of Degradation (Mechanism)

To prevent degradation, you must understand the pathway. The degradation is a two-step cascade triggered by trace moisture and catalyzed by the molecule's own acidity (phenolic proton).

Degradation Pathway Diagram

The following diagram illustrates the "Lactone Trap"—the inevitable fate of this molecule if moisture is introduced.

Figure 1: The hydrolytic cascade leading to lactonization. Note that the acid intermediate is rarely isolated because the cyclization to the lactone is favored by the ortho-hydroxy effect.

Storage Protocol: The "Dry Chain" System

Do not rely on standard refrigeration. You must implement a "Dry Chain" to prevent the initial hydrolysis step.

Phase 1: Pre-Storage Preparation

Before long-term storage, ensure the sample is free of residual acid catalysts (from synthesis) and water.

| Parameter | Specification | Reason |

| Residual Solvent | < 0.5% (w/w) | Solvents like MeOH or THF can carry dissolved water. |

| Acid Content | Neutral (pH 6-7 equivalent) | Acid traces catalyze the protonation of the carbonyl oxygen. |

| Physical State | Crystalline Solid (Preferred) | Oils have higher molecular mobility, increasing reaction rates. |

Phase 2: The Storage Environment

Follow this step-by-step protocol for any duration exceeding 24 hours.

-

Primary Container: Use an amber glass vial with a Teflon-lined screw cap.

-

Why: Amber glass blocks UV (preventing radical oxidation of the phenol). Teflon prevents leaching of plasticizers.

-

-

Atmosphere Exchange: Flush the vial with dry Argon (preferred over Nitrogen due to higher density) for 30 seconds before capping.

-

Why: Displaces humid air.

-

-

Secondary Containment: Place the vial inside a secondary jar containing activated molecular sieves or a color-indicating desiccant pack.

-

Why: Creates a "zero-humidity" micro-environment.

-

-

Temperature: Store at -20°C .

-

Why: Arrhenius kinetics dictate that lowering temperature from 25°C to -20°C reduces hydrolysis rates by ~20-50 fold.

-

Troubleshooting & FAQs

This section addresses specific observations researchers encounter when the compound degrades.

Q1: My sample has changed from a clear oil to a white/yellowish solid. Is it purer?

A: Likely the opposite. While the target ester can be a solid, a spontaneous phase change from oil to solid usually indicates the formation of 5-cyanobenzofuran-2(3H)-one (the lactone), which typically has a higher melting point than the ester due to rigid ring stacking.

-

Action: Run a TLC or LC-MS immediately. The lactone will be less polar (higher R_f) than the hydroxy-ester.

Q2: The NMR spectrum shows a loss of the singlet at ~3.7 ppm. What happened?

A: You have lost the methyl ester group.

-

Diagnosis:

-

Scenario A (Hydrolysis): The methyl singlet (OCH₃) disappears.

-

Scenario B (Lactonization): The methyl singlet disappears, AND the methylene protons (Ar-CH₂-CO) shift downfield due to the ring strain of the newly formed lactone.

-

-

Reference: This is a classic "neighboring group participation" effect where the ortho-hydroxyl group displaces the methoxy group [1].

Q3: Can I store this in DMSO or DMF stock solutions?

A: High Risk. DMSO and DMF are hygroscopic. They absorb atmospheric water rapidly.

-

If necessary: Use anhydrous DMSO (water < 50 ppm) stored over molecular sieves.

-

Better alternative: Store as a dry solid (lyophilized if possible) and reconstitute immediately before use.

Q4: I smell acetic acid or a "vinegar-like" odor.

A: This is a false lead for this specific molecule. Hydrolysis of this ester releases methanol , not acetic acid. If you smell vinegar, you likely have a different contaminant or a solvent impurity (like ethyl acetate). However, if you smell a faint "almond-like" or sharp chemical odor, it may be the degradation of the nitrile group (rare) or the phenol oxidizing.

Quality Control & Validation

Before using stored material in critical assays, validate integrity using this decision matrix.

QC Workflow Diagram

Figure 2: Rapid QC decision tree for validating ester integrity prior to use.

References

-

Kirby, A. J., & Lancaster, P. W. (1972). Structure and efficiency in intramolecular and enzymatic catalysis. Catalysis of ester hydrolysis by the oxyanion of a neighboring hydroxyl group. Journal of the Chemical Society, Perkin Transactions 2, (10), 1206-1214. Link

-

Bowden, K. (1995). Neighboring Group Participation by Carbonyl Groups in Ester Hydrolysis. Advances in Physical Organic Chemistry, 30, 121-163. Link

-

Hansen, S. H., et al. (2021). Lactonization of D-2-Hydroxyglutarate Produces a Novel Endogenous Metabolite. Cell Reports, 35(1), 108960. (Demonstrates the spontaneous lactonization of analogous hydroxy-acid methyl esters). Link

-

Divakaran, R. Mechanisms of Ester Hydrolysis. Science Discussions. (General reference for acid/base catalyzed hydrolysis mechanisms). Link

Stability of Methyl 2-(4-cyano-2-hydroxyphenyl)acetate under basic conditions

Technical Support Hub: Stability & Handling of Methyl 2-(4-cyano-2-hydroxyphenyl)acetate

Case ID: #CY-HPA-004 Status: Active Urgency: High (Irreversible Cyclization Risk)[1]

Executive Summary: The "Phantom" Instability

Researchers working with This compound often encounter a specific, reproducible failure mode: the disappearance of the methyl ester peak (NMR/LCMS) accompanied by the formation of a less polar impurity, even under mild conditions.[1]

The Core Issue: This molecule is structurally primed for intramolecular cyclization . While the methyl ester is your intended handle, the ortho-hydroxyl group acts as an internal nucleophile.[1] Under basic conditions (or subsequent acidic workup), the molecule tends to eject methanol and snap shut into 6-cyano-2-benzofuranone (a lactone), rather than remaining as the linear phenylacetic acid derivative.[1]

This guide provides the protocols to control this equilibrium and prevent unwanted degradation.

Critical Mechanism: The Lactonization Trap

To troubleshoot effectively, you must understand the competing pathways. The 4-cyano group (

Pathway Analysis (DOT Diagram)

Figure 1: The thermodynamic sink of this reaction is often the Lactone (Red).[1] To maintain the Linear Acid (Green), one must avoid conditions that favor ring closure.

Troubleshooting Guides